molecular formula C18H13BrN2O2 B217456 2-Propenoic acid,3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]- CAS No. 108446-73-7

2-Propenoic acid,3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-

Cat. No.: B217456
CAS No.: 108446-73-7
M. Wt: 369.2 g/mol
InChI Key: QPKFCXWJIXKZHC-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid” is a complex organic molecule. It is also known as 4-Bromocinnamic acid . This compound has been used in the preparation of various derivatives such as (E)-β-bromo-4-bromostyrene, 2-amino-7-(piperidin-4-yl)isoquinoline, and brominated dansyl derivative .


Molecular Structure Analysis

The molecular formula of this compound is C9H7BrO2 . The InChI Key is CPDDDTNAMBSPRN-ZZXKWVIFSA-N . The SMILES representation is OC(=O)C=CC1=CC=C(Br)C=C1 .


Physical and Chemical Properties Analysis

The compound is a white crystalline powder with a melting point of 259.5-265.5°C . It is soluble in alcohol, ethyl acetate, DMSO, and insoluble in water .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Compounds similar to 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid have been synthesized using condensation reactions. These compounds include various pyrazole derivatives, characterized by X-ray single crystal structure determination, highlighting their geometric and structural details (Loh et al., 2013).

  • Crystal Structures : Studies on the crystal structures of these compounds reveal intricate details like dihedral angles and molecular interactions. This information is crucial for understanding the physical and chemical properties of the compounds (Kumarasinghe et al., 2009).

Optical and Electronic Properties

  • Nonlinear Optical (NLO) Materials : Some pyrazole derivatives demonstrate significant optical nonlinearity, making them potential candidates for optical limiting applications. This is particularly true for compounds with specific substituents like carboxylic acid groups (Chandrakantha et al., 2013).

  • Fluorescence Properties : The fluorescence properties of these compounds have been explored, revealing emissions in various regions of the visible spectrum. This research is fundamental for applications in fluorescence spectroscopy and related fields (Ibrahim et al., 2016).

Biomedical Applications

  • Cytotoxic Activity : Some pyrazole derivatives have shown cytotoxic activity against diverse tumor cell lines. This suggests potential applications in cancer research and treatment (Srour et al., 2018).

  • Antimicrobial Activity : Various synthesized pyrazoline derivatives have been evaluated for their antimicrobial activity. This research is crucial for developing new antimicrobial agents (Hamed et al., 2020).

  • Antidepressant Activity : Some derivatives exhibit potential antidepressant activity, paving the way for new therapeutic agents in mental health (Mathew et al., 2014).

Future Directions

While specific future directions for this compound are not available, similar compounds have shown promise in various fields, including the synthesis of new liquid crystal oligomers and as precursors in the synthesis of various substituted pyridines .

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKFCXWJIXKZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397608
Record name 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108446-73-7
Record name 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108446-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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